molecular formula C16H23BO2 B6267281 2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1839662-48-4

2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6267281
CAS No.: 1839662-48-4
M. Wt: 258.2 g/mol
InChI Key: LPRSWHZLECLICP-UHFFFAOYSA-N
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Description

2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a cyclopropyl group, a phenyl group, and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl(phenyl)methanol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in catalytic processes, such as the Suzuki-Miyaura coupling, where the compound serves as a boron source for the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group, a phenyl group, and a dioxaborolane ring. This structural arrangement provides distinct reactivity and stability, making it a valuable reagent in organic synthesis and other applications .

Properties

CAS No.

1839662-48-4

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14(13-10-11-13)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3

InChI Key

LPRSWHZLECLICP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C2CC2)C3=CC=CC=C3

Purity

95

Origin of Product

United States

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